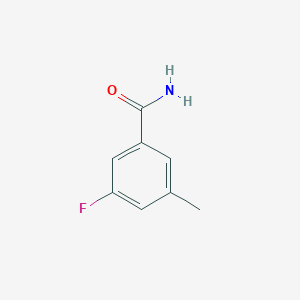

3-Fluoro-5-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMYINWONMOKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380946 | |

| Record name | 3-Fluoro-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-23-0 | |

| Record name | 3-Fluoro-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methylbenzamide (CAS: 518070-23-0)

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in 3-Fluoro-5-methylbenzamide. While this specific molecule is not extensively characterized in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from closely related analogues.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic amide. The presence of a fluorine atom and a methyl group on the benzamide core makes it an intriguing building block for creating more complex molecules, particularly in the field of medicinal chemistry. The fluorine atom can modulate properties such as metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.

Table 1: Compound Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 518070-23-0 | N/A |

| Molecular Formula | C₈H₈FNO | N/A |

| Molecular Weight | 153.15 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted Boiling Point | ~280-300 °C | Analog comparison |

| Predicted Melting Point | ~130-150 °C | Analog comparison |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General amide properties |

Note: Boiling and melting points are estimations based on unsubstituted benzamide and its other halogenated/methylated isomers. Experimental verification is required.

Proposed Synthetic Routes

While a specific, validated synthesis for this compound is not readily found in peer-reviewed journals, its structure lends itself to well-established synthetic transformations. The following protocols are proposed based on high-yield, reliable methods for analogous compounds.

Route 1: Amidation of 3-Fluoro-5-methylbenzoyl Chloride

This is the most direct and likely highest-yielding approach, starting from the corresponding benzoic acid. The synthesis involves two primary steps: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Caption: Proposed synthesis via acyl chloride intermediate.

Protocol 1: Synthesis via 3-Fluoro-5-methylbenzoyl Chloride

Part A: Formation of 3-Fluoro-5-methylbenzoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to be moisture-free.

-

Reagents: To the flask, add 3-fluoro-5-methylbenzoic acid (1.0 eq). Dilute with an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gases, which simplifies workup.

-

Heating: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours.

-

Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

-

Work-up: Once complete, carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-fluoro-5-methylbenzoyl chloride is often used directly in the next step.[1]

Part B: Amination

-

Setup: Cool the flask containing the crude acyl chloride in an ice bath.

-

Reaction: Dilute the acyl chloride in anhydrous DCM. Slowly add a solution of concentrated aqueous ammonia (NH₄OH, ~2.0-3.0 eq) dropwise with vigorous stirring. Rationale: The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side reactions. An excess of ammonia ensures complete conversion and neutralizes the HCl byproduct.

-

Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure this compound.

Route 2: Hydrolysis of 3-Fluoro-5-methylbenzonitrile

This alternative route is viable if the corresponding benzonitrile is a more accessible starting material. It typically involves a catalyzed hydrolysis reaction.

Caption: Proposed synthesis via nitrile hydrolysis.

Protocol 2: Synthesis via Nitrile Hydrolysis

-

Setup: In a round-bottom flask, dissolve 3-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent like DMSO or a mixture of ethanol and water.

-

Reagents: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (~1.5 eq).

-

Reaction: Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂, 30% solution, ~3.0 eq). Rationale: This is a variation of the Radziszewski reaction, where the hydroperoxide anion acts as the nucleophile for the nitrile conversion under basic conditions. It is often milder than strong acid hydrolysis, which can sometimes lead to the formation of the carboxylic acid byproduct.

-

Heating & Monitoring: Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50°C) for several hours. Monitor the disappearance of the starting nitrile by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and dilute with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography as described in Route 1.[2]

Potential Applications in Drug Discovery

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3] The specific substitution pattern of this compound makes it a candidate for investigation in several therapeutic areas.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with defective homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death through a process called synthetic lethality. Many potent PARP inhibitors are based on a benzamide core. The amide NH₂ group acts as a key hydrogen bond donor, mimicking the nicotinamide portion of the natural substrate NAD+.

Caption: Role of benzamides in the PARP1 signaling pathway.

The 3-fluoro and 5-methyl substituents of the target compound could potentially interact with specific residues within the PARP active site, influencing both potency and selectivity. Researchers could use this compound as a starting fragment or scaffold for developing novel PARP inhibitors.[3]

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on related compounds such as 3-fluoro-5-(trifluoromethyl)benzamide and other substituted benzamides, the following precautions are advised:

-

Hazard Classification (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

-

SpectraBase. (n.d.). Benzamide, 3-fluoro-N-methyl-. Retrieved January 17, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(hex-5-en-2-ylamino)-4-methylbenzamide. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-(2-pentyl)-N-undecyl-. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-fluoro-5-methyl-N-[(3S)-piperidin-3-yl]benzamide. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 3-Fluoro-5-trifluoromethylbenzamide, N-(3-chlorophenyl)-. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-piperazin-1-ylbenzamide. Retrieved January 17, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved January 17, 2026, from [Link]

- MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4995.

-

LookChem. (n.d.). 3-Fluoro-5-methylbenzoyl chloride. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-fluoro-5-methyl-N-(2-methylprop-2-enyl)benzamide. Retrieved January 17, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-5-methylbenzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-formylbenzamide. Retrieved January 17, 2026, from [Link]

- NIH. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 12(10), 1591-1599.

- ACS Publications. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(23), 14681-14699.

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxy-5-methylbenzamide. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-5-methylbenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylbenzamide is a substituted aromatic amide that holds potential as a valuable intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, suggests that it could be a precursor for the synthesis of more complex molecules with specific biological activities or material properties. The presence of the fluorine atom is of particular interest, as fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, drawing upon data from its precursors and structurally related compounds to offer a thorough technical resource.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its physicochemical properties can be reliably estimated based on its structure and data from its precursors, 3-fluoro-5-methylbenzoic acid and 3-fluoro-5-methylbenzaldehyde.

| Property | 3-Fluoro-5-methylbenzoic Acid (Precursor) | 3-Fluoro-5-methylbenzaldehyde (Precursor) | This compound (Predicted) |

| CAS Number | 518070-19-4 | 189628-39-5[1][2] | 518070-23-0[3][4] |

| Molecular Formula | C₈H₇FO₂ | C₈H₇FO | C₈H₈FNO |

| Molecular Weight | 154.14 g/mol [5] | 138.14 g/mol [2] | 153.15 g/mol |

| Appearance | Solid | Liquid[1] | Likely a solid at room temperature |

| Boiling Point | 266.2 °C[5] | 97.6°C[6] | Expected to be higher than the benzoic acid due to intermolecular hydrogen bonding of the amide group. |

| Melting Point | Not widely reported | Not widely reported | Expected to be significantly higher than the aldehyde precursor. |

| Solubility | Insoluble in water; soluble in organic solvents[5] | Insoluble in water; soluble in ethanol, ether, and chloroform | Likely to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. |

| Flash Point | 114.8 °C[5] | 79.3°C[6] | Expected to be higher than the aldehyde precursor. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-fluoro-5-methylbenzoic acid. This transformation is typically achieved by first converting the carboxylic acid into a more reactive acyl chloride, followed by a reaction with ammonia.

Synthetic Workflow

Caption: Synthesis of this compound from 3-fluoro-5-methylbenzoic acid.

Experimental Protocol: Amidation via Acyl Chloride

This protocol provides a generalized procedure for the synthesis of this compound.

Step 1: Formation of 3-Fluoro-5-methylbenzoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-methylbenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) or oxalyl chloride ((COCl)₂) (e.g., 1.5-2 equivalents) dropwise at room temperature.[7][8] If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Slowly heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

After cooling to room temperature, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude 3-fluoro-5-methylbenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 3-Fluoro-5-methylbenzoyl Chloride

-

Dissolve the crude 3-fluoro-5-methylbenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H (position 2) | 7.4 - 7.6 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |

| Aromatic-H (position 4) | 7.1 - 7.3 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |

| Aromatic-H (position 6) | 7.0 - 7.2 | Singlet (broad) or triplet | JH-H ≈ 2-3 Hz |

| Amide-NH₂ | 5.5 - 6.5 | Broad singlet | - |

| Methyl-CH₃ | 2.3 - 2.5 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-F | 160 - 164 (Doublet, JC-F ≈ 240-250 Hz) |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic C-CONH₂ | 133 - 137 |

| Aromatic CH | 115 - 130 (with smaller C-F couplings) |

| Methyl (CH₃) | 20 - 22 |

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the amide and aromatic functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Symmetric & Asymmetric Stretch | 3100 - 3400 (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (amide I) | Stretch | 1650 - 1680 |

| N-H (amide II) | Bend | 1600 - 1640 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1250 |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak. Key fragmentation patterns for benzamides typically involve the loss of the amide group.[8][9]

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | C₈H₈FNO⁺ | 153 |

| [M - NH₂]⁺ | C₈H₆FO⁺ | 137 |

| [C₇H₅F]⁺ | 108 |

Reactivity and Safety Considerations

Reactivity: The chemical reactivity of this compound is primarily dictated by the amide functional group. Amides are generally stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The aromatic ring can undergo electrophilic substitution, with the fluorine and methyl groups influencing the regioselectivity of such reactions.

Safety: A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard information for structurally similar compounds such as 3-Fluoro-5-(trifluoromethyl)benzamide and 3-Methyl-5-(trifluoromethoxy)benzamide, it is prudent to handle this compound with care.[10][11]

Predicted Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[10][11]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[10][11]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Potential Applications in Research and Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents.

-

Enzyme Inhibitors: Substituted benzamides have been investigated as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy.

-

Agrochemicals: The fluorinated benzamide motif is also found in some pesticides and herbicides, suggesting potential applications in agriculture.[12]

-

Materials Science: Aromatic amides can be used as monomers for the synthesis of high-performance polymers with desirable thermal and mechanical properties.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds in the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the known characteristics of its precursors and related analogs. The synthetic route via amidation of 3-fluoro-5-methylbenzoic acid is a standard and efficient method for its preparation. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities and material properties of derivatives of this compound is warranted to fully explore its potential.

References

Sources

- 1. 3-Fluoro-5-methylbenzaldehyde | 189628-39-5 [sigmaaldrich.com]

- 2. 3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-5-[methyl(propyl)amino]benzaldehyde | C11H14FNO | CID 106529074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. biosynth.com [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Fluoro-4-methoxy-5-methylbenzamide | C9H10FNO2 | CID 89983755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzamide [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-Fluoro-5-piperazin-1-ylbenzamide | C11H14FN3O | CID 130455430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzamides in Modern Chemistry

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing drug-like properties.[1][2] 3-Fluoro-5-methylbenzamide, a member of this important class of compounds, serves as a valuable building block and a key intermediate in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries.[3] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and potential applications, offering insights for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a simple yet functionally rich molecular architecture. The molecule consists of a central benzene ring substituted with a fluorine atom, a methyl group, and a carboxamide group at positions 3, 5, and 1, respectively.

Molecular Formula: C₈H₈FNO

Molecular Weight: 153.16 g/mol

The presence of the electronegative fluorine atom and the electron-donating methyl group on the aromatic ring, meta to each other and to the amide functionality, creates a unique electronic and steric environment that influences its reactivity and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | PubChem |

| Molecular Weight | 153.16 g/mol | PubChem |

| CAS Number | 914508-31-5 | Not explicitly found, but related to starting materials. |

| Appearance | White to off-white solid (predicted) | General chemical properties |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the commercially available precursor, 3-fluoro-5-methylbenzoic acid. The following two-step protocol is a reliable method for its preparation.

Workflow for the Synthesis of this compound

Caption: A logical workflow for utilizing this compound in drug design.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry and materials science. Its unique substitution pattern provides a valuable platform for the design and synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and insights into its potential applications. As the demand for sophisticated and effective small molecules continues to grow, the importance of fluorinated building blocks like this compound in driving innovation in drug discovery and other chemical sciences is undeniable.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. Retrieved from [Link]

-

Chemical Professional. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99618356, 3-fluoro-5-methyl-N-[(3S)-piperidin-3-yl]benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104584120, 3-Fluoro-5-(hex-5-en-2-ylamino)-4-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114618286, 3-fluoro-5-methyl-N-(2-methylprop-2-enyl)benzamide. Retrieved from [Link]

-

Jagtap, S. D., Sarkate, A. P., Khandare, A. L., Narula, I. K., Karnik, K. S., Pansare, D. N., & Shelke, R. N. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778450, 3-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90105646, 3-Fluoro-5-formylbenzamide. Retrieved from [Link]

-

LookChem. (n.d.). 3-Fluoro-5-methylbenzoyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-fluoro-N-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [This is a highly cited review on the topic, a specific URL cannot be provided from the search results, but it is a seminal paper in the field].

-

ACS Publications. (n.d.). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. Retrieved from [Link]

-

Steinebach, C., Lindner, S., Udeshi, N. D., Maniaci, C., da Silva, S. R., Muelbaier, M., ... & Ciulli, A. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(13), 8819–8841. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, N-(3-methylphenyl)-3-fluoro- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

DORAS | DCU Research Repository. (2024, February 4). molbank. Retrieved from [Link]

-

ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Green chemistry. Retrieved from [Link]

Sources

3-Fluoro-5-methylbenzamide synthesis from 3-fluoro-5-methylbenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzamide from 3-fluoro-5-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview for the chemical synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is the conversion of 3-fluoro-5-methylbenzoic acid into its corresponding primary amide. This document delves into the fundamental reaction mechanisms, offers a comparative analysis of prevalent synthetic strategies, and presents a detailed, field-proven experimental protocol. The guide is intended for researchers, chemists, and process development professionals, emphasizing scientific integrity, safety, and practical execution.

Introduction: The Significance of Amide Bond Formation

The amide bond is one of the most fundamental and ubiquitous functional groups in organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials. The synthesis of amides from carboxylic acids is a cornerstone reaction, yet the direct condensation of a carboxylic acid and an amine is a kinetically slow and thermodynamically challenging process, typically requiring high temperatures to drive off water.[1][2][3] Consequently, the activation of the carboxylic acid is a critical prerequisite for efficient amide synthesis under practical laboratory conditions.

This guide focuses on the synthesis of this compound, a fluorinated aromatic compound whose derivatives are of significant interest in drug discovery. We will explore the conversion of 3-fluoro-5-methylbenzoic acid using ammonia as the nitrogen source, detailing the chemical principles and methodologies that ensure a high-yield, high-purity synthesis.

Mechanistic Pathways for Carboxylic Acid Activation

To facilitate amide bond formation, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This "activation" enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. Two principal and robust strategies for this transformation are discussed below.

Strategy A: The Acyl Chloride Pathway via Thionyl Chloride

A classic and highly effective method involves the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂).[4][5] This two-step, often one-pot, process is favored for its efficiency and the use of cost-effective reagents.[6][7]

The mechanism proceeds as follows:

-

Acyl Chloride Formation: 3-Fluoro-5-methylbenzoic acid reacts with thionyl chloride. The carboxylic acid's oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to yield the protonated acyl chloride. Deprotonation gives the final acyl chloride product.

-

Nucleophilic Acyl Substitution: The resulting 3-fluoro-5-methylbenzoyl chloride is a potent electrophile. It readily reacts with a nucleophile, in this case, ammonia (NH₃), via a nucleophilic acyl substitution mechanism to form the stable this compound product, releasing hydrochloric acid (HCl) as a byproduct.[8]

Caption: Reaction mechanism for amide synthesis via an acyl chloride intermediate.

Strategy B: The Coupling Reagent Pathway (EDC/HOBt)

Modern organic synthesis often employs "coupling reagents" to achieve amide bond formation under milder conditions, which is particularly crucial for sensitive or complex substrates. Among the most common are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), frequently used with an additive like 1-Hydroxybenzotriazole (HOBt).[9][10][11]

The mechanism for EDC/HOBt coupling is a more nuanced process:

-

O-Acylisourea Formation: The carboxylic acid first adds to the EDC carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.[10]

-

Active Ester Formation: This intermediate can be intercepted by HOBt, a superior nucleophile, to form an HOBt-ester. This active ester is more stable than the O-acylisourea and less prone to side reactions.[9][12]

-

Amidation: Finally, the amine (ammonia) attacks the carbonyl carbon of the activated HOBt-ester, forming the desired amide and regenerating HOBt, which acts catalytically in this cycle. The main byproduct is a water-soluble urea derived from EDC, which simplifies purification.[11]

Other advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) function similarly by creating a highly reactive OAt-active ester, known for high efficiency and fast reaction rates.[13][14][15]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including substrate tolerance, scale, cost, and desired purity. Below is a comparative summary of the two primary approaches.

| Parameter | Method A: Thionyl Chloride | Method B: Coupling Reagents (e.g., EDC/HOBt, HATU) |

| Reagents | 3-Fluoro-5-methylbenzoic acid, Thionyl Chloride (SOCl₂), Ammonia (NH₃) | 3-Fluoro-5-methylbenzoic acid, EDC, HOBt (or HATU, DIPEA), Ammonia (NH₃) |

| Reaction Conditions | Often requires heating to drive acyl chloride formation; can be done at RT. | Typically performed at 0 °C to room temperature. Milder conditions. |

| Advantages | • Highly effective and often high-yielding.• Reagents are inexpensive and readily available.• Byproducts (SO₂, HCl) are gaseous and easily removed. | • Very mild reaction conditions, suitable for sensitive substrates.• High chemoselectivity.• Water-soluble byproducts (EDC-urea) are easily removed by aqueous workup. |

| Disadvantages | • SOCl₂ is corrosive, toxic, and moisture-sensitive.• Generates acidic byproduct (HCl) that must be neutralized.• Not suitable for substrates with acid-sensitive functional groups. | • Reagents are significantly more expensive.• Can be slower than the acyl chloride method.• Potential for side reactions if not optimized. |

| Byproduct Removal | Gaseous byproducts are vented. Excess SOCl₂ is quenched. HCl is neutralized. | Urea byproduct is removed via aqueous extraction. |

Detailed Experimental Protocol: One-Pot Synthesis via Thionyl Chloride

This protocol describes a robust and scalable one-pot procedure for synthesizing this compound.[4][6]

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Equivalents |

| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 5.0 g | 1.0 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.5 mL (4.6 g) | 1.2 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |

| Aqueous Ammonia (28-30%) | NH₄OH | 35.05 | ~20 mL | Excess |

Safety and Handling

-

3-Fluoro-5-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[16]

-

Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.

-

Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.[17][18][19][20]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 3-fluoro-5-methylbenzoic acid (5.0 g, 32.4 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the acid is fully dissolved.

-

Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (3.5 mL, 41.1 mmol, 1.2 eq) dropwise via a syringe over 10-15 minutes. Caution: Gas evolution (HCl) will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Removal of Excess Reagent: Carefully concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess thionyl chloride. This should be done in a well-ventilated fume hood.

-

Amidation: Re-dissolve the crude acyl chloride residue in 50 mL of fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Ammonia Addition: Slowly and carefully add concentrated aqueous ammonia (~20 mL) dropwise. A white precipitate (the product and ammonium chloride) will form immediately. The mixture will become thick.

-

Reaction Completion: After the addition, remove the ice bath and stir the slurry vigorously at room temperature for 1 hour.

-

Workup: Add 50 mL of deionized water to the flask and stir. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford a white crystalline solid.[21]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons (with fluorine coupling) and the methyl group protons. The amide protons (-NH₂) will appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the aromatic carbons (showing C-F coupling), and the methyl carbon.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated mass of C₈H₈FNO (m/z = 153.06).

-

Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches (two bands around 3200-3400 cm⁻¹) of the primary amide.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward yet critical transformation. The choice between the robust, cost-effective thionyl chloride method and the milder, more selective coupling reagent approach depends on the specific requirements of the synthesis. The detailed protocol provided in this guide offers a reliable pathway for obtaining high-purity product, provided that careful attention is paid to safety and procedural details. Proper characterization is essential to validate the final product's identity and purity, ensuring its suitability for subsequent applications in research and development.

References

- Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

- Química Organica.org. (n.d.).

- Flinn Scientific. (2014).

- BenchChem. (2025).

- (n.d.).

- Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

- Chemistry LibreTexts. (2023).

- Airgas. (2025).

- Wikipedia. (n.d.).

- Clark, J. (n.d.).

- Air Liquide. (2021).

- Common Organic Chemistry. (n.d.).

- Tanner Industries. (n.d.). Anhydrous Ammonia: (SDS)

- Elsevier Ltd. (2015).

- Chemos GmbH&Co.KG. (n.d.).

- Khan Academy. (n.d.).

- The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).

- ACS Publications. (n.d.). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development.

- ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry.

- Kim Reactor. (2024).

- Synquest Labs. (n.d.). 3-Fluoro-5-(trifluoromethyl)

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

- ResearchGate. (n.d.).

- BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)

Sources

- 1. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. fishersci.at [fishersci.at]

- 17. Ammonia SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. airgas.com [airgas.com]

- 19. docs.airliquide.com.au [docs.airliquide.com.au]

- 20. chemos.de [chemos.de]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Fluoro-5-methylbenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-5-methylbenzamide, a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific compound, this document focuses on its synthesis from the readily available precursor, 3-fluoro-5-methylbenzoic acid, and provides predicted physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogues.

Chemical Identity and Nomenclature

The compound of interest, This compound , is a substituted benzamide. Based on the rules of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), its name is systematically derived from the structure.

IUPAC Name: this compound

Synonyms: While no widely recognized synonyms for this compound have been identified, it may also be referred to as 5-fluoro-3-methylbenzamide.

The core of this molecule is a benzamide structure, which consists of a benzene ring attached to an amide functional group (-CONH₂). The prefixes "3-fluoro" and "5-methyl" indicate the presence of a fluorine atom at the third position and a methyl group at the fifth position of the benzene ring, relative to the point of attachment of the amide group.

For the synthesis of this compound, the logical starting material is 3-fluoro-5-methylbenzoic acid . Its chemical identity is well-established:

-

IUPAC Name: 3-Fluoro-5-methylbenzoic acid[1]

-

Synonyms: 5-Fluoro-m-toluic acid[1]

-

CAS Number: 518070-19-4[1]

Physicochemical Properties

Properties of the Precursor: 3-Fluoro-5-methylbenzoic acid

A thorough understanding of the precursor's properties is essential for its handling and for planning the synthesis of the target amide.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 171 - 175 °C (for the related isomer 3-Fluoro-4-methylbenzoic acid) | [2] |

| Purity | ≥ 97% | [3] |

Predicted Properties of this compound

The physicochemical properties of the target compound, this compound, can be predicted based on its structure and by comparison with similar compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₈FNO | Derived from the structure. |

| Molecular Weight | 153.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Benzamides are typically crystalline solids at room temperature. |

| Melting Point | 120 - 140 °C | Based on the melting point of benzamide (128 °C) and the influence of substituents. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | The amide group imparts some polarity, but the aromatic ring and methyl group reduce water solubility. |

Synthesis of this compound

The most direct and common method for the synthesis of benzamides from their corresponding benzoic acids is through the activation of the carboxylic acid, followed by reaction with an amine source (in this case, ammonia or an ammonia equivalent).

Synthetic Workflow Diagram

Caption: General synthetic pathways for the preparation of this compound from 3-fluoro-5-methylbenzoic acid.

Experimental Protocol: Amidation via Acyl Chloride

This protocol is a robust and widely used method for the synthesis of primary amides from carboxylic acids.

Materials:

-

3-Fluoro-5-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH) solution (concentrated)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amidation:

-

Dissolve the crude 3-fluoro-5-methylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide solution (5.0-10.0 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar benzamide structures.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.0 | m | 3H | Aromatic protons (H-2, H-4, H-6) |

| ~ 6.0 - 5.5 | br s | 2H | Amide protons (-CONH₂) |

| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |

The aromatic region will likely show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 165 | Carbonyl carbon (C=O) |

| ~ 164 - 161 (d) | C-F |

| ~ 140 - 138 (d) | C-CH₃ |

| ~ 135 - 130 | Aromatic carbons |

| ~ 125 - 115 (d) | Aromatic carbons adjacent to C-F |

| ~ 21 | Methyl carbon (-CH₃) |

Carbons near the fluorine atom will appear as doublets due to ¹³C-¹⁹F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3100 | Strong, broad | N-H stretching (amide) |

| ~ 1680 - 1640 | Strong | C=O stretching (Amide I band) |

| ~ 1620 - 1580 | Medium | N-H bending (Amide II band) |

| ~ 1300 - 1200 | Medium | C-N stretching |

| ~ 1250 - 1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion [M]⁺: m/z = 153.06

-

Key Fragmentation Peaks: Loss of the amide group (-NH₂) to form the benzoyl cation (m/z = 136), followed by the loss of carbon monoxide (-CO) to yield the fluoromethylphenyl cation (m/z = 108).[9]

Potential Applications in Drug Discovery and Materials Science

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[10][11] Fluorinated benzamides, in particular, are a class of compounds with a broad range of biological activities.

-

Drug Discovery: Substituted benzamides are known to exhibit a variety of pharmacological effects, including antiemetic, antipsychotic, and anticancer properties. The presence of the fluoro and methyl groups on the aromatic ring of this compound can modulate its biological activity and pharmacokinetic profile, making it an interesting candidate for screening in various therapeutic areas. The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also enhance binding to target proteins through favorable electrostatic interactions.[12][13]

-

Agrochemicals: Fluorinated compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[11] The specific substitution pattern of this compound could impart desirable properties for crop protection applications.

-

Materials Science: Aromatic amides can self-assemble through hydrogen bonding to form ordered structures. The introduction of fluorine can influence these intermolecular interactions, potentially leading to the development of new materials with unique properties, such as liquid crystals or functional polymers.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursor, 3-fluoro-5-methylbenzoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[14][15] A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in various scientific disciplines. This guide provides a foundational understanding of its chemical identity, a reliable synthetic route, and predicted analytical data. By leveraging the information presented here, researchers can confidently synthesize, characterize, and explore the potential applications of this fluorinated benzamide in their respective fields.

References

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).

- Perjessy, A., Fabian, W. M. F., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213–22.

- Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules (Basel, Switzerland), 9(4), 213–222.

- Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. (n.d.).

- BenchChem. (2025).

- Mekkawy, A. A., Abdel-Ghaffar, N. F., & Hussein, M. M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.

- FT–IR benzamide ( 1 ). (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Role of Fluorinated Benzylamines in Modern Drug Discovery.

- Blake, A. J., McNab, H., Morrow, G., Rourke, J. P., & Stewart, A. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1135.

- 3-Fluoro-4-methylbenzoic acid. (n.d.). Chem-Impex.

- Coles, S. J., Frey, J. G., Gale, P. A., Hursthouse, M. B., Light, M. E., Nasso, I., Navo, C. D., & Rennie, M.-L. (2018).

- b. Mass spectrum of benzamide (Scheme 2, 2b). (n.d.).

- A, P., N, M. K., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- San-Miguel, P., Beggrow, S., & San-Miguel, A. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

- Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science for Global Health, 2(4).

- Farhana, K. M., & Katz, R. D. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(9), 1845–1851.

- 2-Fluorobenzamide. (n.d.).

- Sabatini, J. J., & Reeve, A. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1862–1865.

- bmse000668 Benzamide

- Cwe, A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 1(1), 1–3.

- Benzamide. (n.d.). National Institute of Standards and Technology.

- 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts.

- Shtukenberg, A. G., Rohlíček, J., Popp, T. M., Kahr, B., & Raiteri, P. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(11), 6524–6533.

-

Benzamide-simplified mass spectrum[4]. (n.d.). ResearchGate.

- Chemical properties of fluorinated n-benzamide enaminones. (n.d.).

- Benzamide(55-21-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluoro-5-methylbenzoic acid. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- BenchChem. (2025).

- 3-Fluorobenzoic acid. (2023, December 1). Wikipedia.

- 3-Fluoro-5-methylbenzoic acid. (n.d.). Santa Cruz Biotechnology.

- 518070-19-4|3-Fluoro-5-methylbenzoic acid|BLD Pharm. (n.d.).

- 2-Fluoro-5-methylbenzoic acid. (n.d.).

- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- 3-Fluorobenzoic acid 97 455-38-9. (n.d.). Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]

- 6. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. fluoridealert.org [fluoridealert.org]

- 12. nbinno.com [nbinno.com]

- 13. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 14. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Imperative for Rigorous Spectroscopic Analysis

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methylbenzamide

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a substituted aromatic amide, represents a scaffold of interest due to the prevalence of benzamides in pharmacologically active compounds. The introduction of fluorine and methyl groups to the benzamide core can significantly alter its physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a comprehensive understanding of its molecular structure, confirmed through orthogonal analytical techniques, is a critical prerequisite for any further investigation.

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize this compound. We move beyond a mere presentation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the knowledge to perform and validate their own analyses.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below, with atoms numbered for reference in the subsequent NMR analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity of an organic molecule.[1] Both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the placement of protons and heteroatoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can prevent the exchange of amide protons, resulting in sharper signals.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The chemical shift of each proton is influenced by the electronic effects of neighboring atoms and functional groups.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CONH₂ | 7.5 - 8.5 & 5.5 - 6.5 | br s, br s | - | 2H |

| H-6 | ~7.4 | s or d | J(H-F) ≈ 4-8 Hz (meta) | 1H |

| H-2 | ~7.3 | d | J(H-F) ≈ 6-10 Hz (ortho) | 1H |

| H-4 | ~7.1 | d | J(H-F) ≈ 4-8 Hz (meta) | 1H |

| -CH₃ | ~2.4 | s | - | 3H |

Note: Chemical shifts are predictions based on typical values for substituted benzamides and may vary with solvent and concentration. "br s" denotes a broad singlet.

Interpretation Insights:

-

Amide Protons (-CONH₂): These protons typically appear as two distinct broad singlets due to hindered rotation around the C-N bond. Their chemical shift is highly variable and dependent on solvent and concentration. In DMSO-d₆, they are more clearly observed, whereas in CDCl₃ they may be broader or exchange more readily.

-

Aromatic Protons (H-2, H-4, H-6): The electron-withdrawing nature of the amide and fluorine groups shifts these protons downfield. The key to assigning these signals lies in their coupling to the fluorine atom (¹⁹F, I=1/2).[3]

-

The proton at the C-2 position is ortho to the fluorine and will exhibit a larger coupling constant (³JH-F ≈ 6-10 Hz).

-

The protons at C-4 and C-6 are meta to the fluorine and will show smaller coupling constants (⁴JH-F ≈ 4-8 Hz).[3]

-

Proton-proton coupling between the aromatic protons is typically small (meta-coupling) and may not be fully resolved, leading to complex multiplets or apparent singlets/doublets.

-

-

Methyl Protons (-CH₃): This group appears as a sharp singlet integrated to three protons, located in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-7 (C=O) | ~168 | Carbonyl carbon, deshielded. |

| C-3 (C-F) | ~163 | Large ¹JC-F coupling (~245 Hz). |

| C-5 (C-CH₃) | ~140 | Quaternary carbon. |

| C-1 (C-CONH₂) | ~135 | Quaternary carbon. |

| C-6 | ~125 | Small ²JC-F coupling (~20 Hz). |

| C-4 | ~120 | Small ²JC-F coupling (~20 Hz). |

| C-2 | ~115 | Small ³JC-F coupling (~3 Hz). |

| -CH₃ | ~21 | Aliphatic carbon. |

Note: Chemical shifts are predictions and can vary. JC-F values are typical estimates.[4][5]

Interpretation Insights:

-

Carbonyl Carbon (C-7): The amide carbonyl carbon is significantly deshielded and appears far downfield, typically around 168 ppm.

-

Fluorine-Coupled Carbons: The most diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

-

The carbon directly bonded to fluorine (C-3) exhibits a very large one-bond coupling constant (¹JC-F), often exceeding 240 Hz, and is a definitive marker for its position.[4]

-

Other aromatic carbons show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, which are invaluable for confirming assignments.

-

-

Quaternary Carbons (C-1, C-5): These carbons, which bear no protons, typically show weaker signals in the spectrum. Their chemical shifts are influenced by the attached substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3300 | Asymmetric N-H Stretch | Primary Amide (-CONH₂) | Medium |

| 3200 - 3150 | Symmetric N-H Stretch | Primary Amide (-CONH₂) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| 1680 - 1650 | C=O Stretch (Amide I) | **Primary Amide (-CONH₂) ** | Strong |

| 1640 - 1600 | N-H Bend (Amide II) | Primary Amide (-CONH₂) | Strong |

| 1600, 1475 | C=C Stretch | Benzene Ring | Medium |

| 1250 - 1100 | C-F Stretch | Aryl Fluoride | Strong |

Interpretation Insights:

-

Amide Group Signature: The definitive proof of a primary amide comes from a combination of peaks. The two N-H stretching bands above 3100 cm⁻¹ confirm the -NH₂ group.[6] The most intense peak in the spectrum is typically the C=O stretch (Amide I band) found around 1660 cm⁻¹.[1][6] This is complemented by the strong N-H bending vibration (Amide II band) near 1620 cm⁻¹.

-

Aryl Fluoride: A strong, characteristic absorption band in the 1250-1100 cm⁻¹ region is indicative of the C-F stretching vibration, confirming the presence of fluorine on the aromatic ring.

-

Substitution Pattern: The pattern of weak overtone bands in the 2000-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ can provide corroborating evidence for the 1,3,5-trisubstitution pattern on the benzene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Data and Fragmentation Analysis

The molecular formula of this compound is C₈H₈FNO, giving a molecular weight of 153.16 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Identity/Origin |

| 153 | [C₈H₈FNO]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₈H₇FO]⁺ | [M - NH₂]⁺ (Base Peak) |

| 109 | [C₇H₄F]⁺ | [M - NH₂ - CO]⁺ |

| 111 | [C₇H₆F]⁺• | [M - CONH₂]⁺• |

Interpretation and Fragmentation Pathway:

The fragmentation of aromatic amides under EI conditions is often highly predictable.[7][8] The primary cleavage event is the loss of the amino radical (•NH₂) to form a resonance-stabilized acylium ion. This fragment is often the most abundant ion in the spectrum (the base peak).

Caption: Primary fragmentation pathway of this compound in EI-MS.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the integration of complementary data from orthogonal methods. This integrated approach forms a self-validating system for structural confirmation.

Caption: Workflow for integrated spectroscopic analysis.

-

MS establishes the correct molecular weight (153 amu), confirming the molecular formula.

-

IR provides definitive evidence for the key functional groups: a primary amide and an aryl fluoride.

-

NMR delivers the final, high-resolution proof. ¹³C NMR confirms the presence of eight unique carbons, including the carbonyl and the C-F bond, while ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methyl group, all validated by characteristic chemical shifts and coupling constants.

Together, these data points create a robust and irrefutable body of evidence that fully defines the molecular structure of this compound, enabling its confident use in further research and development.

References

- Benchchem.

- ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.

- ResearchGate.

- ResearchG

- The Infrared Spectra of Amides. Part 1.

- Supporting Information for a scientific public

- Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide.

- Royal Society of Chemistry. Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- NIH National Library of Medicine.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.

- Chemistry LibreTexts. 6.

- 13C NMR Spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of 3-Fluoro-5-methylbenzamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous characterization of 3-Fluoro-5-methylbenzamide. This document emphasizes scientific integrity, providing detailed methodologies and the underlying principles for ensuring the compound's quality and purity for research and development applications.

Introduction: The Significance of this compound